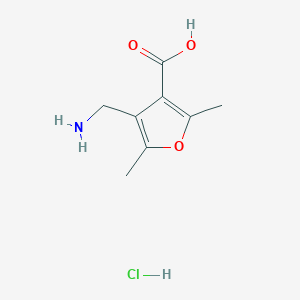![molecular formula C23H28ClN3O B12478144 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B12478144.png)
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Step 1: Synthesis of Indole Core
Reagents: Phenylhydrazine, aldehyde or ketone
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Reaction: [ \text{Phenylhydrazine} + \text{Aldehyde/Ketone} \rightarrow \text{Indole Core} ]
-
Step 2: Chloromethylation
Reagents: Chloromethylating agent (e.g., chloromethyl methyl ether), indole core
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: [ \text{Indole Core} + \text{Chloromethylating Agent} \rightarrow \text{2-Chlorophenylmethyl Indole} ]
-
Step 3: Alkylation with Morpholine
Reagents: Morpholine, 2-chlorophenylmethyl indole
Conditions: Basic medium, typically using sodium hydroxide
Reaction: [ \text{2-Chlorophenylmethyl Indole} + \text{Morpholine} \rightarrow \text{({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents
Substitution: Amines, thiols; typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Antimicrobial Activity: It has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.
3-(2-Chlorophenyl)indole: Similar structure but lacks the morpholine group.
Uniqueness
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[3-(MORPHOLIN-4-YL)PROPYL]AMINE is unique due to the presence of both the 2-chlorophenylmethyl and morpholine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C23H28ClN3O |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C23H28ClN3O/c24-22-8-3-1-6-19(22)17-27-18-20(21-7-2-4-9-23(21)27)16-25-10-5-11-26-12-14-28-15-13-26/h1-4,6-9,18,25H,5,10-17H2 |
InChI Key |
OMMVKACEISLTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide](/img/structure/B12478064.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)
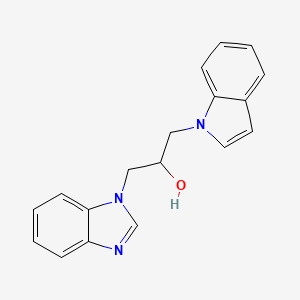
![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)
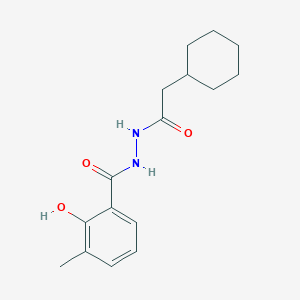
![2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B12478135.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)
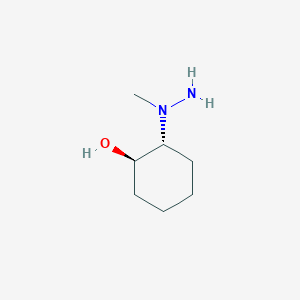
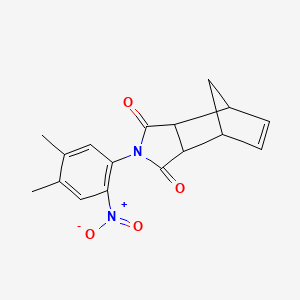
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12478165.png)
